
Aabd-SH
Übersicht
Beschreibung
AAbd-SH, also known as 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole, is a chemical compound used in the field of analytical chemistry . It is particularly used for the derivatization of short-chain fatty acids (SCFAs) in various biological samples .
Synthesis Analysis
The synthesis of AAbd-SH involves its reaction with carboxylic acids within 5 minutes at room temperature in the presence of triphenylphosphine and 2,2′-dipyridyl disulfide . The derivatization reaction condition was optimized, and the performance of this method was evaluated with standard solutions and biological samples .Molecular Structure Analysis
The molecular formula of AAbd-SH is C8H7N3O2S . It is also known by other names such as 4-Acetamido-7-mercaptobenzofurazan and 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole .Chemical Reactions Analysis
AAbd-SH reacts with carboxylic acids within 5 minutes at room temperature in the presence of triphenylphosphine and 2,2′-dipyridyl disulfide . The derivatives of five carboxylic acids were separated on a reversed phase column and detected fluorimetrically at 524 nm with excitation at 368 nm .Physical And Chemical Properties Analysis
AAbd-SH is a solid substance at 20°C . It has a molecular weight of 209.23 g/mol .Wissenschaftliche Forschungsanwendungen
Fluorogenic Reagent for Carboxylic Acids
AABD-SH (7-acetylamino-4-mercapto-2,1,3-benzoxadiazole) is a fluorogenic reagent used for the detection of carboxylic acids. It reacts with carboxylic acids to produce strong fluorescence, enabling sensitive detection. This reagent is useful in various analytical chemistry applications due to its high sensitivity and rapid reaction times with carboxylic acids (Santa et al., 1999).
Development of Improved Fluorogenic Reagents
Advancements in the design of fluorogenic reagents led to the development of MTBD-SH (4-mercapto-7-methylthio-2,1,3-benzoxadiazole), a reagent superior to AABD-SH for detecting carboxylic acids. Its improved properties include enhanced reactivity and sensitivity, along with the ability to avoid interfering peaks in chromatography, making it a valuable tool for more accurate and sensitive analysis of carboxylic acids in various scientific fields (Uchiyama et al., 2001).
General Scientific Research Importance
Broadly, AABD-SH and related compounds contribute to the scientific research field by enhancing our ability to study and analyze complex biological and chemical samples. Their development represents the ongoing efforts to create more efficient and accurate tools for scientific research, as emphasized in the general discussions on the importance of scientific research (Press, 2013).
Wirkmechanismus
Target of Action
Aabd-SH, also known as 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole , is primarily used as a labeling agent for carboxylic acids . It is particularly effective in the case of non-volatile trace components in complex matrices such as biological substances .
Mode of Action
The mode of action of Aabd-SH involves a reaction with carboxylic acids. This reaction occurs within 5 minutes at room temperature in the presence of triphenylphosphine and 2,2′-dipyridyl disulfide . The result of this reaction is a strong fluorescence, which allows for the detection and quantification of the carboxylic acids .
Biochemical Pathways
SCFAs are the main metabolites produced by bacterial fermentation of non-digestible carbohydrates in the gastrointestinal tract . They have been reported as important molecules responsible for the regulation of intestinal homeostasis .
Pharmacokinetics
It is known that the compound is effective as a labeling agent for various fatty acids, suggesting that it may have broad distribution within biological systems .
Result of Action
The primary result of Aabd-SH’s action is the production of a strong fluorescence after reacting with carboxylic acids . This fluorescence allows for the detection and quantification of these acids, providing valuable information about their presence and concentration in biological systems .
Action Environment
The action of Aabd-SH is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the reaction with carboxylic acids occurs at room temperature and requires the presence of triphenylphosphine and 2,2′-dipyridyl disulfide . Additionally, the compound should be stored under inert gas and at a refrigerated temperature (0-10°C) to avoid degradation .
Safety and Hazards
Zukünftige Richtungen
AAbd-SH has been used in the development of a simple profiling method of SCFAs from various biological samples . This fast and simple method can save labor and effort to profile SCFAs from various biological samples . Future research may focus on optimizing the derivatization reaction conditions and evaluating the performance of this method with various types of biological samples .
Eigenschaften
IUPAC Name |
N-(4-sulfanyl-2,1,3-benzoxadiazol-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-4(12)9-5-2-3-6(14)8-7(5)10-13-11-8/h2-3,14H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDOGDWHMLWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NON=C12)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aabd-SH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AABD-SH interact with carboxylic acids and what makes it suitable for detection?
A1: AABD-SH functions as a fluorogenic reagent, meaning it exhibits weak fluorescence in its native state but significantly increases fluorescence upon reacting with a target molecule. In this case, the target is a carboxylic acid. The reaction occurs between the thiol group (-SH) of AABD-SH and the carboxyl group (-COOH) of the carboxylic acid. This reaction forms a thioester bond, resulting in a fluorescent AABD-derivative. This change in fluorescence intensity allows for the sensitive detection and quantification of carboxylic acids. [, ]
Q2: Can you elaborate on the sensitivity of AABD-SH for carboxylic acid detection?
A2: Studies demonstrated that AABD-SH exhibits high sensitivity for carboxylic acid detection. For instance, researchers successfully separated derivatives of five different carboxylic acids using reversed-phase chromatography and detected them fluorimetrically. The detection limits achieved were remarkably low, ranging from 10 to 20 femtomoles with a signal-to-noise ratio of 3. [] This highlights the effectiveness of AABD-SH as a highly sensitive reagent for analyzing trace amounts of carboxylic acids.
Q3: What are the advantages of using AABD-SH compared to other reagents for carboxylic acid detection?
A3: AABD-SH offers several advantages over conventional reagents for carboxylic acid detection. Firstly, its reaction with carboxylic acids is rapid, occurring within minutes at room temperature using triphenylphosphine and 2,2′-dipyridyl disulfide as catalysts. [] This rapid reaction kinetics contributes to the efficiency of the analytical method. Secondly, AABD-SH demonstrates superior sensitivity compared to many existing reagents. Researchers highlighted its improved sensitivity compared not only to other common reagents but also to a previously developed reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBDSH). [] This enhanced sensitivity makes AABD-SH particularly suitable for applications requiring the detection and quantification of low concentrations of carboxylic acids.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)
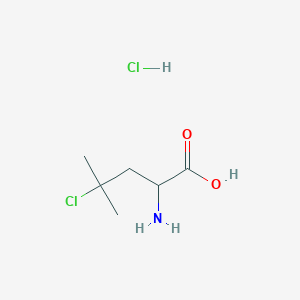
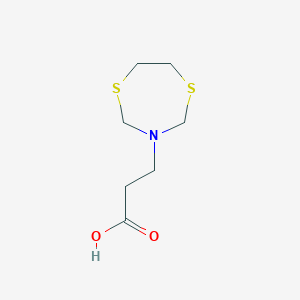
![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)
![7-amino-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384338.png)
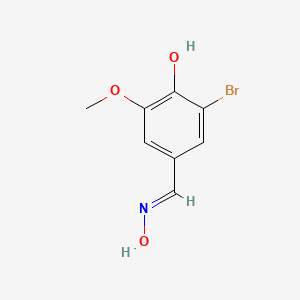


![7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384345.png)

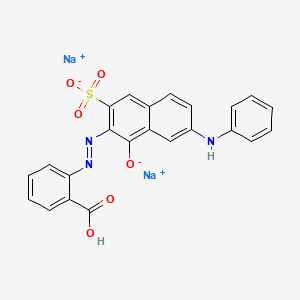
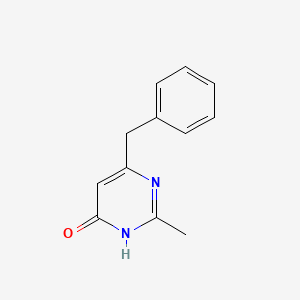
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)
![[1,2,4]Triazolo[4,3-A][1,3,5]triazin-5-OL](/img/structure/B1384352.png)